tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and a sulfinylmethyl substituent attached to the 4-position of the piperidine ring. The sulfinyl group (–S(O)–) is bonded to a 3-fluorophenyl moiety, which introduces electronic and steric effects due to the electron-withdrawing fluorine atom and the sulfoxide’s polarity. This structural motif is common in medicinal chemistry intermediates, particularly in the synthesis of protease inhibitors or kinase-targeting molecules, where the sulfoxide group can modulate solubility, stability, and binding affinity .
Properties
IUPAC Name |
tert-butyl 4-[(3-fluorophenyl)sulfinylmethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-23(21)15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMYGYMWPJVNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-Butyl 4-(((3-fluorophenyl)sulfinyl)methyl)piperidine-1-carboxylate, with CAS number 1420873-25-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 341.44 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a sulfinylmethyl moiety attached to a fluorophenyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄FNO₃S |
| Molecular Weight | 341.44 g/mol |
| CAS Number | 1420873-25-1 |
| Boiling Point | Not available |
Antimicrobial Activity
Recent studies have highlighted the compound’s potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. A high-throughput screening identified several compounds with anti-tubercular activity, and initial structure-activity relationship studies indicated that modifications to the piperidine structure could enhance efficacy. The minimum inhibitory concentration (MIC) for similar compounds in this series ranged from 6.3 to 23 µM, suggesting promising activity against tuberculosis pathogens .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the sulfinyl group may play a role in enhancing the interaction with biological targets. Resistance studies indicated that mutations in the MmpL3 gene conferred resistance to compounds in this class, suggesting that MmpL3 is a potential target for these piperidine derivatives .
Neuroprotective Effects
In addition to antimicrobial properties, there is emerging evidence regarding the neuroprotective effects of related compounds. For instance, studies on other piperidine derivatives have shown their ability to inhibit amyloid-beta aggregation and protect against oxidative stress in neuronal cells. These findings suggest that similar mechanisms may be applicable to this compound, particularly in the context of neurodegenerative diseases .
Table 2: Biological Activities and Observations
| Activity Type | Observations |
|---|---|
| Antimicrobial | Active against Mycobacterium tuberculosis (MIC: 6.3 - 23 µM) |
| Neuroprotective | Potential inhibition of amyloid-beta aggregation |
| Mechanism of Resistance | Mutations in MmpL3 confer resistance |
Case Study 1: Antitubercular Screening
In a comprehensive screening of over 100,000 compounds, several derivatives of piperidine were identified as hits against M. tuberculosis. Among these, this compound showed promising results during initial evaluations, leading to further SAR investigations aimed at optimizing its efficacy and reducing cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Aryl vs. Alkyl Substituents
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate ():
This compound replaces the sulfinylmethyl group with a 4-methylphenyl substituent. The absence of sulfur reduces polarity, leading to lower solubility in polar solvents compared to the sulfoxide-containing compound. Molecular weight (275.39 g/mol) is lower than the target compound due to the simpler substituent .- The fluorine atoms increase lipophilicity, contrasting with the sulfoxide’s polarity .
Sulfur-Containing Substituents
Sulfoxide vs. Thioether/Sulfonamide
- This impacts bioavailability and reactivity in cross-coupling reactions .
- tert-Butyl 4-;3-(methoxycarbonyl)phenylsulfonamido=piperidine-1-carboxylate (): The sulfonamide group (–SO₂NH–) introduces strong hydrogen-bond donor/acceptor properties and higher acidity (pKa ~10–11) compared to sulfoxides. This enhances interactions with biological targets like enzymes .
Sulfonate Esters
Electronic and Steric Effects
Fluorine Substitution :
The 3-fluorophenyl group in the target compound introduces ortho/para-directing effects in electrophilic substitution reactions, whereas trifluoromethyl groups (e.g., in ) provide stronger electron-withdrawing effects, altering reaction pathways and stability .Sulfoxide Chirality :
The sulfinyl group introduces a chiral center, which is absent in sulfide or sulfonate analogs. This stereochemical feature is critical in enantioselective synthesis and drug-receptor interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
